Product packaging for Fmoc-Thr(Trt)-OH(Cat. No.:CAS No. 133180-01-5)

Fmoc-Thr(Trt)-OH

Cat. No.: B557295
CAS No.: 133180-01-5
M. Wt: 583.7 g/mol
InChI Key: JARBLLDDSTVWSM-IJAHGLKVSA-N
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Description

Fmoc-Thr(Trt)-OH (CAS Number 133180-01-5) is an N-α-Fmoc and O-side-chain protected L-threonine derivative essential for Fmoc solid-phase peptide synthesis (SPPS) . The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) group as a temporary protecting group on the alpha-amino moiety, which can be removed under basic conditions with piperidine during the synthetic cycle . The side-chain hydroxyl group of threonine is protected with a base-stable trityl (Trt) group, which helps prevent side reactions such as aspartimide formation, a known challenge during the synthesis of long or difficult peptide sequences . This protection strategy is a standard part of the Fmoc/tBu approach, providing an orthogonal combination of temporary and permanent protecting groups that is crucial for the successful assembly of complex peptides . This compound is a critical building block for the synthesis of peptides for research in medicinal chemistry and pharmacology, including challenging targets like Exenatide and glycopeptide segments of erythropoietin (EPO) . The product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H33NO5 B557295 Fmoc-Thr(Trt)-OH CAS No. 133180-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBLLDDSTVWSM-IJAHGLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457825
Record name Fmoc-Thr(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133180-01-5
Record name Fmoc-Thr(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-trityl-L-threonine, N-FMOC protected
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations Involving Fmoc Thr Trt Oh

Synthesis and Derivatization of Fmoc-Thr(Trt)-OH

The preparation and quality assurance of this compound are critical for successful peptide synthesis.

On a laboratory scale, this compound is typically synthesized through a multi-step process. A common approach involves the introduction of the Fmoc group by reacting L-threonine with triphenylmethanol (B194598) and a chloromethylating agent. This method allows for the selective protection of the hydroxyl group of threonine with the trityl moiety, followed by the N-terminal Fmoc protection. Optimization efforts in laboratory preparations often focus on maximizing yield and purity while minimizing side reactions, such as the formation of impurities during the Fmoc group introduction.

Industrial production of this compound adheres to stringent quality control measures to ensure batch-to-batch consistency and high purity, which are paramount for reliable peptide synthesis. Manufacturers employ sophisticated analytical techniques to verify the integrity and purity of the compound. Key quality parameters include:

Quality ParameterSpecification (Typical)Analytical MethodReference
HPLC Purity≥ 99.0%HPLC merckmillipore.comcem.com
Enantiomeric Purity≥ 99.8%HPLC merckmillipore.comcem.com
Free Amino Acid Content≤ 0.2%GC merckmillipore.commerck-lifescience.com.tw
Acetate Content≤ 0.02%HPLC/IC merck-lifescience.com.tw
Residual SolventsVaries by solventGC bachem.com
Water ContentVariesKarl Fischer bachem.com

Industrial synthesis aims for high yields and purity, with specific attention paid to minimizing impurities such as β-alanine, dipeptides, and side-chain unprotected Fmoc-amino acids, which are often specified to be ≤ 0.1% merckmillipore.commerck-lifescience.com.tw. The trityl group's stability and selective removal are also critical considerations during large-scale production and storage.

Integration into Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is a standard building block in Fmoc/tBu SPPS, where it is sequentially coupled to a growing peptide chain anchored to a solid support.

The efficient coupling of this compound to the peptide chain relies on the activation of its carboxyl group. A variety of coupling reagents and activators are employed, including:

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxyazabenzotriazole (HOAt) to form activated esters google.comuni-kiel.de.

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used, often in combination with a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) uni-kiel.dechemrxiv.orgrsc.org.

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also utilized, typically with HOBt and a base rsc.org.

The choice of coupling reagent and conditions can influence reaction efficiency, especially when dealing with sterically hindered amino acids like threonine.

This compound is readily integrated into automated flow-based peptide synthesis (AFPS) systems. In AFPS, peptides are synthesized in a continuous or semi-continuous flow, offering advantages in terms of speed, efficiency, and solvent usage. Studies have demonstrated that using elevated temperatures and pressures, along with reduced amino acid excess (e.g., 1 to 1.5 equivalents), can lead to practically complete couplings and high peptide purity, even for challenging sequences google.com. For instance, automated synthesizers utilize specific protocols involving reagents like HATU and NMM for efficient coupling of Fmoc-amino acids, including this compound rsc.org. The trityl protecting group is particularly well-suited for AFPS as it can be selectively removed under mild acidic conditions during cleavage, minimizing side reactions such as tert-butylation that can occur with t-butyl protected amino acids cem.comuni-kiel.dechemicalbook.com.

Mechanistic Studies and Side Reactions in Fmoc Thr Trt Oh Mediated Peptide Synthesis

Investigation of Stereochemical Integrity and Racemization Pathways

The preservation of stereochemical integrity during peptide synthesis is crucial, as even minor racemization can lead to biologically inactive or significantly altered peptide products. Threonine, with its chiral alpha-carbon and a hydroxyl side chain, can be susceptible to epimerization under certain synthetic conditions.

Analysis of Side Reactions Associated with Trityl Protection

The trityl (Trt) group, while effective for protecting the threonine hydroxyl side chain, can participate in specific side reactions during Fmoc-based solid-phase peptide synthesis (SPPS), particularly during the final cleavage step.

Kinetic and Thermodynamic Aspects of Protecting Group Removal

The removal of protecting groups in Fmoc-SPPS is dictated by distinct kinetic and thermodynamic profiles, enabling orthogonal deprotection strategies. The N-terminal Fmoc group is readily cleaved under basic conditions, typically by using a piperidine (B6355638) solution in DMF. rsc.org This reaction proceeds via a base-catalyzed elimination mechanism, generating dibenzofulvene. rsc.org The kinetics of Fmoc removal are rapid at room temperature, with half-lives typically in the order of minutes, ensuring efficient iterative peptide chain elongation. rsc.org

The trityl group, conversely, is acid-labile and requires cleavage with agents like TFA. rsc.org The acid-catalyzed cleavage of the trityl group is kinetically slower and demands more forcing conditions compared to Fmoc removal. rsc.org The activation energy for trityl group removal is significantly higher than that for the Fmoc group. rsc.org This difference in reactivity allows for selective deprotection, where the Fmoc group can be removed repeatedly during synthesis without affecting the acid-labile Trt side-chain protection. rsc.org However, the trityl group's lability to acid necessitates careful control during any intermediate acidic treatments or the final cleavage to prevent premature deprotection and associated side reactions. rsc.org

Compound List

Compound NameAbbreviationDescription
Nα-Fmoc-O-Trityl-L-ThreonineFmoc-Thr(Trt)-OHFmoc-protected L-Threonine with a trityl protecting group on the hydroxyl side chain.
Nα-Fmoc-O-tert-butyl-L-ThreonineFmoc-Thr(tBu)-OHFmoc-protected L-Threonine with a tert-butyl protecting group on the hydroxyl side chain.
FluorenylmethyloxycarbonylFmocA base-labile protecting group for the N-terminus of amino acids.
TriphenylmethylTrtAn acid-labile protecting group for hydroxyl or amine side chains.
N,N-DiisopropylethylamineDIPEAA non-nucleophilic organic base commonly used in peptide synthesis.
N,N-DimethylformamideDMFA common polar aprotic solvent used in peptide synthesis.
N-Methyl-2-pyrrolidoneNMPAnother polar aprotic solvent used in peptide synthesis.
Trifluoroacetic AcidTFAA strong acid used for cleavage of protecting groups in peptide synthesis.
4-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUA common peptide coupling reagent.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUA common peptide coupling reagent.
HydroxybenzotriazoleHOBtA common additive used in peptide coupling to suppress racemization.
1-Hydroxy-7-azabenzotriazoleHOAtA common additive used in peptide coupling to suppress racemization.
DiisopropylcarbodiimideDICA carbodiimide (B86325) coupling agent used in peptide synthesis.
TriisopropylsilaneTIPSA scavenger commonly used in TFA cleavage cocktails.
ThioanisoleA scavenger commonly used in TFA cleavage cocktails.
TryptophanTrpAn amino acid with an indole (B1671886) side chain.
TyrosineTyrAn amino acid with a phenolic hydroxyl side chain.

Table 1. Racemization Levels of Threonine Derivatives Under Different Coupling Conditions

Coupling Reagent SystemSolventTemperatureRacemization (%) (this compound)Racemization (%) (Fmoc-Thr(tBu)-OH)Reference(s)
HATU/DIPEADMFRT< 0.2N/A nih.gov
HBTU/HOBt/DIPEADMFRT~ 0.4N/A nih.gov
Certain Coupling AgentsN/AN/A< 0.20.5 - 1.0 mdpi.com

Advanced Applications of Fmoc Thr Trt Oh in Peptide and Protein Research

Synthesis of Phosphothreonine-Containing Peptides

The incorporation of phosphothreonine residues into peptides is essential for studying protein phosphorylation, signaling pathways, and developing phosphopeptide-based therapeutics. Fmoc-Thr(Trt)-OH serves as a key precursor in these syntheses, providing a protected threonine that can be subsequently phosphorylated.

Preparation of Phosphopeptide Prodrugs

This compound is instrumental in the synthesis of phosphopeptide prodrugs, which are designed to enhance the pharmacokinetic properties or targeted delivery of therapeutic phosphopeptides. Following the synthesis of a phosphothreonine-containing peptide, the phosphate (B84403) group can be further derivatized to form a prodrug. This might involve esterification or conjugation to a moiety that improves cell permeability, stability, or targeted release. For instance, phosphopeptides can be masked as phosphate esters that are cleaved in vivo by endogenous phosphatases, releasing the active phosphopeptide. The ability to precisely introduce and protect phosphothreonine residues using this compound as a starting material is fundamental to the rational design of such prodrug systems. google.comgoogle.com

On-Resin Side-Chain Modifications of Threonine

The Trt-protected threonine residue, introduced via this compound, offers a platform for various on-resin side-chain modifications. These modifications are performed while the peptide is still attached to the solid support, allowing for easier purification and handling of intermediates.

Phosphorylation, Sulfonation, and PEGylation

After the Fmoc group is removed from the threonine residue, the exposed hydroxyl group can undergo direct chemical modification on the resin.

Phosphorylation: The hydroxyl group can be directly phosphorylated using appropriate phosphorylating reagents, often after deprotection of the Trt group, leading to the formation of phosphothreonine.

Sulfonation: The threonine hydroxyl can be sulfonated to introduce a sulfonate group (-SO3H). This modification can alter the peptide's charge and biological activity.

PEGylation: Polyethylene glycol (PEG) chains can be attached to the threonine hydroxyl group. On-resin PEGylation enhances the solubility, stability, and circulation half-life of therapeutic peptides.

Synthesis of Cyclic and Branched Peptides

This compound is a valuable component in the synthesis of cyclic and branched peptides. The threonine side chain can participate in cyclization reactions or serve as an attachment point for branching.

Cyclic Peptides: The hydroxyl group of threonine can be involved in forming lactone or lactam bridges, contributing to the structural rigidity and biological activity of cyclic peptides.

Branched Peptides: The threonine side chain can act as a branching point, allowing for the synthesis of dendrimers or peptides with multiple chains attached, expanding their functional capabilities.

Development of Peptide Libraries and Modified Peptides

The versatility of this compound makes it an ideal building block for combinatorial chemistry approaches, including the development of peptide libraries. By incorporating this compound into automated synthesis protocols, researchers can generate large collections of peptides with diverse modifications at the threonine residue. These libraries can be screened for various biological activities, leading to the discovery of novel therapeutics, diagnostics, or research tools. The ability to systematically introduce different side-chain modifications at the threonine position, enabled by this compound, accelerates the process of identifying peptides with desired properties. sigmaaldrich.com

Analytical and Characterization Methodologies for Fmoc Thr Trt Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment

Chromatography is a cornerstone of analytical chemistry that separates components of a mixture for identification and quantification. In the context of Fmoc-Thr(Trt)-OH, chromatographic methods are indispensable for determining its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Fmoc-amino acids. For this compound, reversed-phase HPLC is commonly utilized to separate the main compound from any impurities. A typical HPLC setup for purity assessment would involve a C18 column, which is an octadecylsilane chemically bonded silica stationary phase.

The separation is achieved by using a gradient elution system. This involves a gradual change in the composition of the mobile phase, which typically consists of two solvents: an aqueous phase (often water with 0.1% trifluoroacetic acid) and an organic phase (such as acetonitrile with 0.1% trifluoroacetic acid). The gradient allows for the effective elution of compounds with varying polarities. Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance. google.com The purity of this compound is generally expected to be ≥98.0%. sigmaaldrich.com

For the determination of enantiomeric purity, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid derivative. Carbohydrate-based CSPs, such as CHIRALPAK IA and IC, have been shown to be effective for the chiral recognition of Nα-Fmoc amino acid derivatives. rsc.org The mobile phase for chiral separations often consists of a mixture of solvents like hexane and isopropyl alcohol, with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org The ability to achieve baseline separation of the enantiomers allows for the accurate quantification of the desired L-enantiomer and any contaminating D-enantiomer.

ParameterTypical Conditions for Purity AssessmentTypical Conditions for Enantiomeric Purity
Stationary Phase Octadecylsilane (C18)Chiral Stationary Phase (e.g., CHIRALPAK)
Mobile Phase A 0.1% Trifluoroacetic acid in WaterHexane with 0.1% TFA
Mobile Phase B 0.1% Trifluoroacetic acid in AcetonitrileIsopropyl Alcohol
Elution GradientIsocratic
Detection UV (e.g., 220 nm or 254 nm)UV (e.g., 254 nm)
Table 1: Representative HPLC Conditions for the Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for determining the enantiomeric purity of amino acids. However, due to the low volatility of amino acid derivatives like this compound, a derivatization step is necessary to convert the analyte into a more volatile compound suitable for GC analysis. researchgate.net This typically involves the cleavage of the protecting groups followed by esterification and acylation of the free amino acid.

For the chiral separation of threonine enantiomers, a chiral stationary phase is used in the gas chromatograph. nih.gov A commonly used chiral column is Chirasil-Val, which is capable of separating the stereoisomers of threonine. nih.gov Following separation by the GC column, the eluting compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. Selected-ion monitoring (SIM) mode can be used to enhance the sensitivity and selectivity of the analysis. nih.gov

The derivatization process for threonine can involve conversion to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives. nih.gov This allows for the successful separation of the L- and D-threonine enantiomers, as well as their corresponding allo forms, on a Chirasil-Val column. nih.gov GC-MS provides a highly sensitive and reliable method for quantifying enantiomeric impurities, with detection limits often in the range of 0.1%.

ParameterTypical Conditions
Derivatization Conversion to volatile esters (e.g., N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl esters)
Stationary Phase Chiral Stationary Phase (e.g., Chirasil-Val)
Detection Mass Spectrometry (MS), often in Selected-Ion Monitoring (SIM) mode
Table 2: General GC-MS Parameters for the Enantiomeric Purity Analysis of Threonine Derivatives.

Spectroscopic Characterization in Research

Spectroscopic techniques are instrumental in confirming the chemical structure of this compound and its derivatives. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to provide a comprehensive picture of the molecule's structure.

In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different parts of the molecule. The aromatic protons of the fluorenyl (Fmoc) and trityl (Trt) groups typically appear in the downfield region of the spectrum. The protons of the threonine backbone, including the α-proton and β-proton, will have characteristic chemical shifts and coupling patterns that can be used to confirm the amino acid's identity and stereochemistry.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the chemical environment of the carbon atoms, allowing for the confirmation of the presence of the Fmoc, trityl, and threonine moieties. Concentration-dependent NMR studies can also be performed to investigate intermolecular interactions, such as π-π stacking, which can influence the self-assembly of these molecules in solution.

NucleusExpected Chemical Shift Range (ppm)Structural Information
¹H ~7.2 - 7.8Aromatic protons of Fmoc and Trt groups
¹H ~4.0 - 4.5Protons of the Fmoc CH and CH₂ groups and the α-proton of threonine
¹H ~3.5 - 4.0β-proton of threonine
¹H ~1.0 - 1.5Methyl protons of threonine
¹³C ~170 - 175Carboxyl carbon of threonine
¹³C ~155 - 160Carbonyl carbon of the Fmoc group
¹³C ~120 - 145Aromatic carbons of Fmoc and Trt groups
¹³C ~60 - 70Fmoc CH₂ and threonine α- and β-carbons
¹³C ~45 - 50Fmoc CH carbon
¹³C ~15 - 20Methyl carbon of threonine
Table 3: Representative NMR Spectral Data for the Structural Characterization of this compound.

Q & A

Basic Research Questions

Q. What is the role of the Fmoc and Trt protecting groups in Fmoc-Thr(Trt)-OH during peptide synthesis?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine/DMF) . The Trt (trityl) group shields the hydroxyl side chain of threonine, preventing undesired side reactions during coupling. This orthogonal protection allows sequential assembly of complex peptides. After synthesis, the Trt group is typically removed under acidic conditions (e.g., TFA) while retaining Fmoc stability .

Q. What are the recommended storage and solubility protocols for this compound?

  • Methodological Answer : Store lyophilized this compound at -20°C (stable for 1 month) or -80°C (stable for 6 months). For solubility, dissolve in DMSO (100 mg/mL, 170.73 mM) with sonication at 37°C to disrupt aggregates. Avoid aqueous buffers due to poor hydrophilicity. Pre-warm stock solutions to 37°C before use to prevent precipitation during SPPS .

Q. How does the stereochemistry (D- vs. L-configuration) of this compound influence its applications?

  • Methodological Answer : The D-configuration (e.g., Fmoc-D-Thr(Trt)-OH) is critical for designing peptides resistant to proteolytic degradation or mimicking non-natural structures. For example, D-amino acids are used in antimicrobial peptides or foldamers. Stereochemical purity (>98%) must be confirmed via chiral HPLC or circular dichroism to ensure intended biological activity .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into automated SPPS?

  • Methodological Answer : Use HBTU/DIPEA as coupling reagents in DMF, with a 3- to 5-fold molar excess of this compound. Monitor coupling completion via Kaiser test or FT-IR spectroscopy. If incomplete, extend reaction time (2–4 hours) or switch to stronger activators like PyBOP. Steric hindrance from the Trt group may require double coupling steps. Post-coupling, wash resins thoroughly to remove unreacted reagents .

Q. What analytical techniques are effective in identifying side products during this compound deprotection?

  • Methodological Answer : Use LC-MS with reverse-phase C18 columns to detect truncated peptides or racemization. For Trt deprotection, monitor TFA cleavage kinetics via UV-Vis spectroscopy (trityl cation absorption at 270 nm). Quantify side products like β-elimination artifacts (common in Thr derivatives) using HPLC-MS/MS with isotopically labeled internal standards .

Q. How do environmental factors (pH, temperature) influence the stability of this compound during synthesis?

  • Methodological Answer : Maintain pH 8–9 in SPPS to prevent premature Fmoc deprotection. Elevated temperatures (>40°C) accelerate Trt group acidolysis, leading to side-chain deprotection. For heat-sensitive protocols, use room-temperature coupling with microwave-assisted SPPS to enhance solubility without compromising stability .

Q. What computational tools can predict synthetic routes for this compound derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Synthia, ChemPlanner) leverage reaction databases (Reaxys, Pistachio) to propose one-step syntheses. For example, Trt protection can be optimized using density functional theory (DFT) to model steric effects during sulfhydryl or hydroxyl group protection. These tools also predict regioselectivity for functionalizing Thr derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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